molecular formula C17H14O2 B8487830 2-p-Toluoylindan-1-one

2-p-Toluoylindan-1-one

Cat. No.: B8487830
M. Wt: 250.29 g/mol
InChI Key: RCYYEENZMVDEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-p-Toluoylindan-1-one is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-(4-methylbenzoyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C17H14O2/c1-11-6-8-12(9-7-11)16(18)15-10-13-4-2-3-5-14(13)17(15)19/h2-9,15H,10H2,1H3

InChI Key

RCYYEENZMVDEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 7.8 g. of sodium amide in 100 ml. anhydrous ether under an atmosphere of nitrogen is added 13.2 g. of indan-1-one. Ammonia is evolved and the mixture is stirred and heated under reflux until evolution ceases, after about 1 hour. A solution of 21.2 g. of phenyl p-toluate in 250 ml. of ether is then added dropwise over a period of 15 min. and the resulting mixture is heated under reflux for 11/2 hr. It is then cooled and poured onto 500 g. of ice, and then made slightly acidic by the addition of 2N hydrochloric acid. The organic layer is separated and washed twice with a 10% solution of sodium bicarbonate and once with water. It is then shaken with a saturated aqueous solution of cupric acetate, and the 2-phase system is stirred vigorously overnight. The resulting brown solid produced is filtered off and added to a stirred mixture of 250 ml. of ether and 100 ml of 2N hydrochloric acid. After 1 hr. the ether layer is separated, washed with sodium bicarbonate solution and water and dried over sodium sulfate. Removal of the ether gives a crude crystalline residue which can be recrystallized from ether to give the title product (m.p. 103°-105°).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.